molecular formula C12H11Cl2N B1387143 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 1172831-13-8

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B1387143
CAS No.: 1172831-13-8
M. Wt: 240.12 g/mol
InChI Key: PJYZPIWBWVWHCJ-UHFFFAOYSA-N
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Description

4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound with the molecular formula C12H10ClN·HCl It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and an amine group at the 3 position, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride typically involves the following steps:

    Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The biphenyl amine is then chlorinated at the 4’ position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of Hydrochloride Salt: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or further reduce the amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated biphenyl amine or further reduced amine derivatives.

    Substitution: Formation of substituted biphenyl amine derivatives.

Scientific Research Applications

4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.

    4’-Chloro-[1,1’-biphenyl]-4-yl)methanamine hydrochloride: Similar structure but with a different substitution pattern, leading to different reactivity and applications.

    4-Chloroacetophenone: Contains a carbonyl group instead of an amine, resulting in different chemical properties and uses.

Uniqueness

4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on the biphenyl structure

Properties

IUPAC Name

3-(4-chlorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYZPIWBWVWHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657385
Record name 4'-Chloro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172831-13-8
Record name 4'-Chloro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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